molecular formula C21H16BrN3OS B2462063 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219902-56-3

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2462063
CAS RN: 1219902-56-3
M. Wt: 438.34
InChI Key: GCFBXBYXLUCWIY-UHFFFAOYSA-N
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Description

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16BrN3OS and its molecular weight is 438.34. The purity is usually 95%.
BenchChem offers high-quality 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 3-bromophenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "bromobenzene", "3,4-dihydroisoquinoline", "sodium hydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium azide", "sulfuric acid", "sodium carbonate", "potassium carbonate", "potassium iodide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-thienyl)-4-oxobutanoate from 2-aminothiophene and ethyl acetoacetate via a Knoevenagel condensation reaction using acetic acid as a catalyst.", "Step 2: Synthesis of thieno[3,2-d]pyrimidin-4(3H)-one from ethyl 2-(2-thienyl)-4-oxobutanoate via a cyclization reaction using sulfuric acid as a catalyst.", "Step 3: Synthesis of 7-bromo-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione from thieno[3,2-d]pyrimidin-4(3H)-one and bromobenzene via a Suzuki-Miyaura coupling reaction using palladium on carbon as a catalyst.", "Step 4: Synthesis of 7-(3-bromophenyl)-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione from 7-bromo-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione and 3,4-dihydroisoquinoline via a Pictet-Spengler reaction using sulfuric acid as a catalyst.", "Step 5: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-thienylpyrimido[4,5-d]pyrimidine-4,6(1H,5H)-dione and sodium hydride via a deprotonation reaction followed by a nucleophilic substitution reaction using sodium hydroxide as a base.", "Step 6: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and sodium nitrite via a diazotization reaction using hydrochloric acid as a catalyst.", "Step 7: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and sodium azide via an azidation reaction using sodium carbonate as a base.", "Step 8: Synthesis of 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one from 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one and potassium iodide via a halogenation reaction using hydrogen peroxide as an oxidizing agent." ] }

CAS RN

1219902-56-3

Product Name

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.34

IUPAC Name

7-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16BrN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26)

InChI Key

GCFBXBYXLUCWIY-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Br

solubility

not available

Origin of Product

United States

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